

Application Note: Unambiguous Structural Confirmation of Trehalulose using NMR Spectroscopy

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Compound of Interest

Compound Name: Trehalulose

Cat. No.: B037205

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Introduction

Trehalulose, a rare disaccharide isomer of sucrose, is gaining significant interest in the food and pharmaceutical industries due to its low glycemic index and acariogenic properties.[1] Composed of an α -D-glucopyranosyl unit linked to a D-fructofuranosyl or D-fructopyranosyl unit, its unique α -(1 \rightarrow 1) glycosidic bond distinguishes it from its more common isomer, sucrose (α -(1 \rightarrow 2)). This distinct linkage is a critical determinant of its physiological properties. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for the unambiguous structural elucidation and confirmation of **trehalulose**, providing detailed insights into its covalent structure and stereochemistry.[2][3]

Principle of NMR-based Structure Confirmation

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For **trehalulose**, ^1H and ^{13}C are the key nuclei of interest.

- ^1H NMR (Proton NMR): This technique provides information about the chemical environment of each hydrogen atom in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the coupling constant (J) reveals information about adjacent protons, helping to establish connectivity within the sugar rings. The anomeric protons (H-1' of glucose and H-1 of fructose) are particularly diagnostic, with their chemical shifts and coupling constants indicating the anomeric configuration (α or β).[1]

- ^{13}C NMR (Carbon NMR): This method provides a spectrum with distinct signals for each carbon atom, offering a direct count of the non-equivalent carbons. The chemical shifts of the anomeric carbons are highly indicative of the glycosidic linkage and the ring form (pyranose vs. furanose).^{[1][4]}
- 2D NMR Spectroscopy: To overcome signal overlap and definitively establish connectivity, two-dimensional NMR experiments are crucial.
 - COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system, allowing for the tracing of the proton network within each monosaccharide unit.^[1]
 - HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, enabling the assignment of carbon signals based on their attached protons.^[1]
 - HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for identifying the glycosidic linkage. It shows correlations between protons and carbons that are two or three bonds away. For **trehalulose**, a crucial HMBC correlation is observed between the anomeric proton of glucose (H-1') and the anomeric carbon of fructose (C-1), and vice-versa, directly confirming the 1,1-linkage.^[1]
 - TOCSY (Total Correlation Spectroscopy): This experiment identifies all protons within a spin system, even if they are not directly coupled, which is useful for assigning all protons belonging to a specific sugar residue.^[1]

In solution, **trehalulose** exists as an equilibrium mixture of tautomers, primarily the 1-O- α -D-glucopyranosyl- β -D-fructopyranose and the 1-O- α -D-glucopyranosyl- β -D-fructofuranose forms.^{[1][5]} NMR spectroscopy allows for the characterization and quantification of these different forms.

Data Presentation

The following table summarizes the ^1H and ^{13}C NMR chemical shifts for the major (fructopyranose) and minor (fructofuranose) tautomers of **trehalulose** in D_2O .

Ring	Position	¹ H Chemical Shift (δ) ppm (J in Hz)	¹³ C Chemical Shift (δ) ppm	¹ H Chemical Shift (δ) ppm (J in Hz)	¹³ C Chemical Shift (δ) ppm
Major Tautomer (Fructopyranose)	Minor Tautomer (Fructofuranose)				
GlcP	1'	4.98 (d, 3.7)	99.32	5.01 (d, 3.7)	99.32
2'	3.58 (dd, 9.9, 3.7)	72.28	3.59	72.23	
3'	3.79 (dd, 9.5, 9.2)	73.81	3.76	73.81	
4'	3.44 (dd, 9.8, 9.5)	70.21	3.42	70.15	
5'	3.73 (td, 9.8, 2.5)	73.45	3.82	73.50	
6'a	3.88 (dd, 12.2, 2.5)	61.22	3.78	61.22	
6'b	3.80–3.76 (m)	3.72			
Frup	1a	3.48 (d, 10.3)	63.85	-	63.95
1b	3.94 (br d, 10.3)	-			
2	-	104.72	-	107.40	
3	3.85 (dd, 10.0, 0.9)	68.21	4.15	77.50	
4	3.92 (dd, 10.0, 2.0)	66.85	4.05	82.50	

5	4.02 (dd, 2.0, 1.6)	81.50	3.85	75.80
6a	4.08 (ABdd, 12.8, 1.0)	64.95	3.68	63.95
6b	3.72 (ABdd, 12.8, 0.9)	3.65		

Data compiled from Fletcher et al., 2020.[1]

Experimental Protocols

1. Sample Preparation

- Sample Purity: Ensure the **trehalulose** sample is of high purity. Purification can be achieved by techniques such as preparative HPLC.[5]
- Solvent: Dissolve 5-10 mg of the purified **trehalulose** in 0.5-0.6 mL of deuterium oxide (D₂O, 99.9%). D₂O is used to avoid a large solvent signal in the ¹H NMR spectrum.[6]
- Internal Standard: For accurate chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) or 1,4-dioxane can be added.[1]
- Filtration: Filter the sample solution into a clean, dry 5 mm NMR tube to remove any particulate matter.[6][7]

2. NMR Data Acquisition

- Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better signal dispersion, which is particularly important for carbohydrates due to signal crowding in the 3.2-4.5 ppm region of the ¹H spectrum.[2][8]
- ¹H NMR:
 - Acquire a standard 1D ¹H NMR spectrum.
 - Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

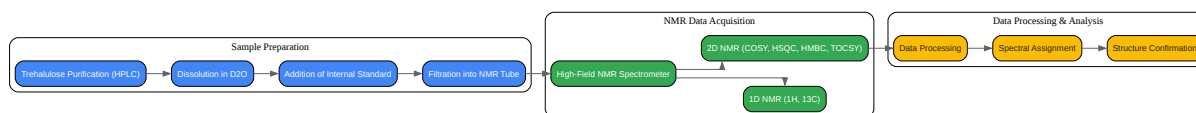
- Solvent suppression techniques (e.g., presaturation) should be used to suppress the residual HOD signal.
- ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C NMR spectrum.
 - Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be required.
- 2D NMR:
 - COSY: Acquire a standard gradient-enhanced COSY spectrum to establish ^1H - ^1H correlations.
 - HSQC: Acquire a standard gradient-enhanced HSQC spectrum to determine ^1H - ^{13}C one-bond correlations.
 - HMBC: Acquire a standard gradient-enhanced HMBC spectrum. Optimize the long-range coupling delay (typically 60-100 ms) to observe two- and three-bond correlations. This is critical for identifying the glycosidic linkage.
 - TOCSY: Acquire a TOCSY spectrum with a mixing time of 80-120 ms to identify all protons within each sugar ring system.[\[9\]](#)

3. Data Processing and Interpretation

- Software: Use standard NMR processing software (e.g., TopSpin, Mnova, ACD/Labs) for Fourier transformation, phase correction, baseline correction, and peak picking.
- Referencing: Reference the spectra to the internal standard.
- Assignment:
 - Identify the anomeric proton signals in the ^1H spectrum (typically between 4.5 and 5.5 ppm).

- Use the COSY spectrum to trace the connectivity from the anomeric protons to the other protons within each sugar ring.
- Use the HSQC spectrum to assign the carbon signals based on the assigned proton signals.
- Crucially, analyze the HMBC spectrum for cross-peaks between H-1' of the glucose unit and C-1 of the fructose unit (and/or H-1 of fructose and C-1' of glucose) to confirm the α -(1 \rightarrow 1) linkage.
- Compare the assigned chemical shifts and coupling constants with literature values for **trehalulose** to confirm the structure and stereochemistry.^[1]

Mandatory Visualizations



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Caption: Experimental workflow for NMR-based structural confirmation of **trehalulose**.

Caption: Key 2D NMR correlations for confirming the α -(1 \rightarrow 1) linkage in **trehalulose**.

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